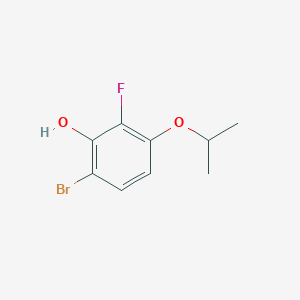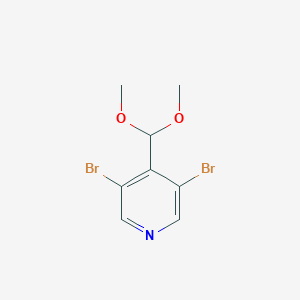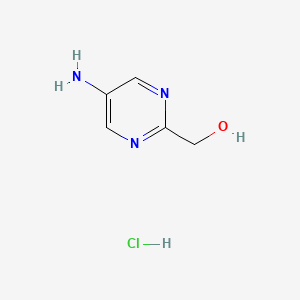
(5-Aminopyrimidin-2-yl)methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Aminopyrimidin-2-yl)methanol hydrochloride, also known as 5-APM HCl, is an organic compound that is used in scientific research. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and is commonly used in laboratory experiments due to its various properties and applications. 5-APM HCl has a wide range of uses in biochemistry, physiology, and other scientific research fields.
Wissenschaftliche Forschungsanwendungen
(5-Aminopyrimidin-2-yl)methanol hydrochloride HCl has a variety of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as 3-amino-4-methylpyridine and 2-amino-5-methylpyridine. It is also used as a catalyst in the synthesis of certain pharmaceuticals and in the preparation of organic dyes. In addition, this compound HCl is used as a starting material for the synthesis of a variety of compounds, including the anti-cancer drug, imatinib.
Wirkmechanismus
The mechanism of action of (5-Aminopyrimidin-2-yl)methanol hydrochloride HCl is not well understood. However, it is believed that the compound acts as a proton acceptor, which means that it can bind to protons and release energy. This energy can then be used to drive various biochemical reactions. Additionally, this compound HCl is thought to act as an antioxidant, which means that it can scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound HCl are not well understood. However, some studies have suggested that the compound may have anti-inflammatory and anti-cancer properties. In addition, this compound HCl has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of (5-Aminopyrimidin-2-yl)methanol hydrochloride HCl for laboratory experiments is its low cost and relative ease of synthesis. Additionally, the compound is relatively stable and has a wide range of applications in scientific research. However, the compound does have certain limitations, such as its low solubility in water and its relatively low melting point.
Zukünftige Richtungen
There are a number of potential future directions for research involving (5-Aminopyrimidin-2-yl)methanol hydrochloride HCl. These include further study into its biochemical and physiological effects, investigation into its potential therapeutic applications, and exploration of its potential uses in the synthesis of other organic compounds. Additionally, further research could be done to develop new methods of synthesizing this compound HCl and to improve its solubility in water.
Synthesemethoden
The synthesis of (5-Aminopyrimidin-2-yl)methanol hydrochloride HCl is relatively simple and involves the reaction of pyrimidine with formaldehyde and hydrochloric acid in the presence of a catalyst. The reaction is carried out at room temperature, and the resulting product is a white crystalline solid with a melting point of 153-154°C. The yield of the reaction is typically around 95%.
Eigenschaften
IUPAC Name |
(5-aminopyrimidin-2-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.ClH/c6-4-1-7-5(3-9)8-2-4;/h1-2,9H,3,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOWUTIOCRDHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

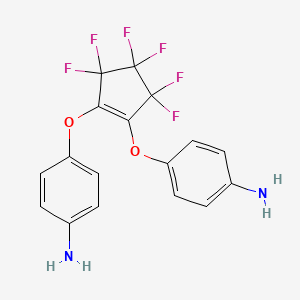


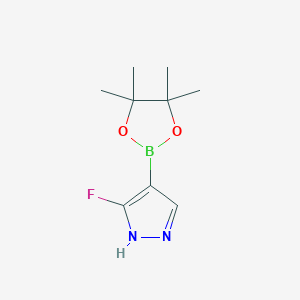
![Dichloro{(R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II),97%](/img/structure/B6292790.png)

![Tris[di(4-acetoxybenzylidene)acetone]dipalladium(0) di(4-acetoxybenzylidene)acetone adduct, 97%](/img/structure/B6292802.png)





